4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine typically involves the reaction of 3-chlorobenzaldehyde with appropriate reagents to form the pyrimidine ring. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-chlorophenyl)-5,6-dimethylpyrimidine
- 4-Chloro-2-(4-chlorophenyl)-5,6-dimethylpyrimidine
- 4-Chloro-2-(3-bromophenyl)-5,6-dimethylpyrimidine
Uniqueness
4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H10Cl2N2 |
---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C12H10Cl2N2/c1-7-8(2)15-12(16-11(7)14)9-4-3-5-10(13)6-9/h3-6H,1-2H3 |
InChI Key |
IAQSKGIDNPLYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.